2-chloro-3-hydroxyPropanal

Catalog No.
S13943957
CAS No.
M.F
C3H5ClO2
M. Wt
108.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-3-hydroxyPropanal

Product Name

2-chloro-3-hydroxyPropanal

IUPAC Name

2-chloro-3-hydroxypropanal

Molecular Formula

C3H5ClO2

Molecular Weight

108.52 g/mol

InChI

InChI=1S/C3H5ClO2/c4-3(1-5)2-6/h1,3,6H,2H2

InChI Key

IJPKVLSXPZKNHA-UHFFFAOYSA-N

Canonical SMILES

C(C(C=O)Cl)O

2-Chloro-3-hydroxypropanal is an organic compound with the molecular formula C3_3H5_5ClO2_2 and a molecular weight of approximately 108.52 g/mol. The compound features a hydroxyl group (-OH) and an aldehyde group (-CHO), making it a significant intermediate in organic synthesis. Its structure is characterized by the presence of a chlorine atom attached to the second carbon of a three-carbon chain, which also bears a hydroxyl group on the third carbon. The compound can be represented by various structural formulas, including its Simplified Molecular Input Line Entry System (SMILES) notation, which is OCC(Cl)C=O .

Typical of aldehydes and alcohols. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon in the aldehyde group can undergo nucleophilic addition with various nucleophiles, such as alcohols or amines, leading to the formation of hemiacetals or amines.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
  • Dehydration: Under acidic conditions, 2-chloro-3-hydroxypropanal can lose water to form an unsaturated aldehyde.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry .

Several methods exist for synthesizing 2-chloro-3-hydroxypropanal:

  • Chlorination of 3-Hydroxypropanal: This method involves the direct chlorination of 3-hydroxypropanal using chlorine gas or chlorinating agents under controlled conditions.
  • Asymmetric Synthesis: Utilizing chiral catalysts, researchers can synthesize this compound with specific stereochemical configurations, enhancing its utility in pharmaceutical applications.
  • Hydrolysis of Chlorinated Compounds: Starting from chlorinated derivatives of propanal, hydrolysis can yield 2-chloro-3-hydroxypropanal through careful control of reaction conditions .

2-Chloro-3-hydroxypropanal serves as a versatile building block in organic synthesis. Its applications include:

  • Intermediate in Synthesis: It is used to produce various pharmaceuticals and agrochemicals.
  • Research Tool: Its reactivity allows it to be used in studies investigating reaction mechanisms and biological interactions.
  • Potential Antimicrobial Agent: Due to its biological activity, it may have applications in developing new antimicrobial agents .

Studies on the interactions of 2-chloro-3-hydroxypropanal with other chemical species reveal its potential as a reactive intermediate. It has been evaluated for its ability to form complexes with metal ions and other nucleophiles. These interactions are crucial for understanding its role in catalysis and potential therapeutic applications. The compound's reactivity profile suggests that it could serve as a precursor for more complex molecules through targeted interactions .

Several compounds share structural similarities with 2-chloro-3-hydroxypropanal, each exhibiting unique properties:

Compound NameFormulaKey Features
3-HydroxypropanalC3_3H6_6OLacks chlorine; more stable; used in food industry
2-Chloro-1-propanolC3_3H7_7ClDifferent hydroxyl position; used as solvent
2-Chloro-3-methylpropanalC4_4H9_9ClOMethyl group alters reactivity; used in synthesis

These compounds illustrate how variations in structure influence reactivity and application potential. The presence of the chlorine atom and specific functional groups in 2-chloro-3-hydroxypropanal confers distinct properties that make it particularly valuable in organic synthesis compared to its analogs .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

107.9978071 g/mol

Monoisotopic Mass

107.9978071 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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